![molecular formula C14H12N2O4 B1267874 Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 39775-31-0](/img/structure/B1267874.png)

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Overview

Description

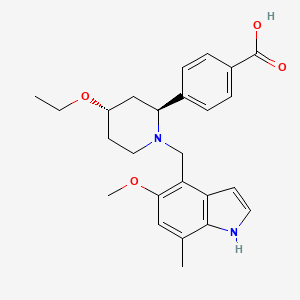

Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This specific compound is characterized by the presence of two methyl ester groups at the 3,3’ positions of the bipyridine core. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with p-glycoprotein (p-gp), a protein that plays a crucial role in multidrug resistance .

Biochemical Pathways

The inhibition of p-gp and mrp1 efflux pumps could potentially affect the pharmacokinetics of various drugs, altering their absorption, distribution, metabolism, and excretion .

Pharmacokinetics

The compound’s molecular weight (as per the chemicalbook database ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of p-gp and mrp1 efflux pumps could potentially enhance the intracellular concentration of certain drugs, leading to an increased therapeutic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where tetrabutylammonium 2-pyridylborate salts react with chloropyridines in the presence of a palladium catalyst such as PdCl₂(dcpp) (dcpp: 1,3-bis(dicyclohexylphosphino)propane) to yield the desired bipyridine product . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of bipyridine derivatives, including Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis and microwave-assisted reactions are explored to improve scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bipyridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and organometallic reagents (Grignard reagents) are employed under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydrobipyridine derivatives.

Substitution: Various substituted bipyridine derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate has diverse applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.

Comparison with Similar Compounds

2,2’-Bipyridine: Lacks the ester groups and is a simpler bipyridine derivative.

4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at the 4,4’ positions.

2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.

Uniqueness: Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ester groups enhances its solubility and reactivity, making it a versatile ligand in coordination chemistry and a valuable compound in various research applications .

Biological Activity

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (DMBPDC) is an organic compound belonging to the bipyridine family, characterized by its two pyridine rings connected by a single bond and two methyl ester groups at the 3,3' positions. This structural arrangement enhances its solubility and reactivity, making it a valuable ligand in coordination chemistry and biological applications. This article explores the biological activity of DMBPDC, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug delivery systems.

DMBPDC has the molecular formula and a molecular weight of approximately 272.3 g/mol. The synthesis of DMBPDC typically involves coupling reactions, such as the Suzuki coupling reaction, which allows for efficient production under controlled conditions.

Common Synthetic Routes:

- Suzuki Coupling : Involves tetrabutylammonium 2-pyridylborate salts reacting with chloropyridines in the presence of palladium catalysts.

- Electrochemical Synthesis : Explored for scalability and cost-effectiveness.

- Microwave-Assisted Reactions : Employed to enhance reaction efficiency.

Antimicrobial Properties

Research indicates that DMBPDC exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. For instance:

- In vitro studies have shown that DMBPDC effectively inhibits the growth of gram-positive and gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect .

Anticancer Activity

DMBPDC has garnered attention for its potential anticancer properties. Various studies have investigated its effects on different cancer cell lines:

| Cell Line | IC50 (μg/mL) | Biological Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 24.5 | Induces apoptosis via ROS production; activates caspase-3 and -9; downregulates Bcl-2 expression. |

| A2780 (ovarian cancer) | 69.24 ± 7.31 | Inhibits cell proliferation; downregulates p-PI3K/p-Akt protein levels. |

| SKOV3 (ovarian cancer) | 83.39 ± 3.75 | Inhibits migration; enhances cisplatin's effects on apoptosis. |

These findings suggest that DMBPDC can induce cytotoxic effects in cancer cells through mechanisms involving oxidative stress and apoptosis pathways .

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that DMBPDC significantly increased reactive oxygen species (ROS) levels in MDA-MB-231 cells, leading to apoptosis through the activation of caspases and modulation of apoptotic proteins .

- Ovarian Cancer Research : In A2780 and SKOV3 cell lines, DMBPDC was shown to inhibit cell migration and proliferation while enhancing the efficacy of cisplatin treatment, indicating its potential as an adjunctive therapy in ovarian cancer .

The biological activity of DMBPDC is attributed to its ability to form stable complexes with metal ions, which can enhance its reactivity and interaction with biological targets:

- Chelation with Metal Ions : DMBPDC acts as a bidentate ligand, allowing it to bind effectively with transition metals, which may play a role in its biological effects.

- Intramolecular Interactions : The compound exhibits unique conformational characteristics due to intramolecular interactions between ester groups and pyridine rings, influencing its binding properties .

Properties

IUPAC Name |

methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQPYWUOEFGOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329114 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39775-31-0 | |

| Record name | 39775-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical conformation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate in its crystalline form?

A1: this compound crystallizes with its pyridine rings in a trans conformation, positioned at an angle of 53 degrees relative to each other. This conformation arises from intramolecular interactions between the alkoxy oxygen atoms of the ester groups and the C2 atoms of the opposing pyridine rings. []

Q2: Are there any notable intramolecular interactions observed in this compound?

A2: Yes, this compound exhibits specific intramolecular interactions. Similar to its 3,3'-dinitro analogue, the alkoxy oxygen atoms of the ester groups interact with the C2 atoms of the opposing pyridine rings. Interestingly, despite their potential, significant interactions between the ring nitrogen atoms and the ester carbonyl carbon atoms are not observed in this molecule, even though such 1,5 interactions have been reported in other similar compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.